molecular formula C16H24N2O2 B7922224 Isopropyl-piperidin-3-yl-carbamic acid benzyl ester

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7922224
M. Wt: 276.37 g/mol
InChI Key: GMWYGDTWTAFLLF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Isopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and benzyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester can be compared with other similar compounds such as:

Properties

IUPAC Name

benzyl N-piperidin-3-yl-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWYGDTWTAFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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